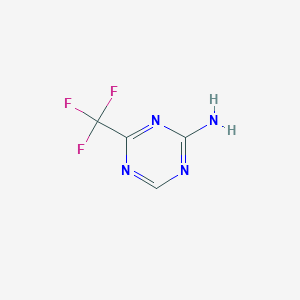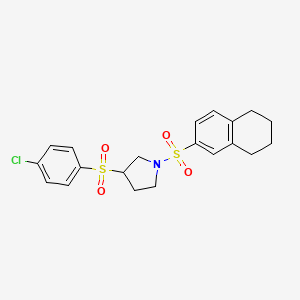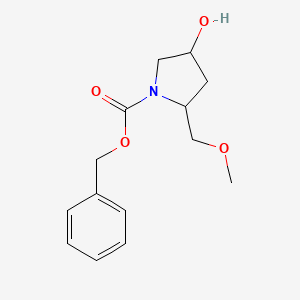
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The furan-2-carboxylic acid hydrazide can undergo ring closure reactions with various reagents to form the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the furan and oxadiazole rings. This planarity can have significant effects on the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, furan rings can undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, the polarity of the compound would be increased by the presence of the oxygen and nitrogen atoms in these groups .
Applications De Recherche Scientifique
Catalytic Organic Synthesis
The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a two-step process. First, N-acetylglucosamine serves as the primary feedstock, undergoing catalytic transformation to produce 5-hydroxymethylfurfural (HMF). In the subsequent phase, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles. Researchers are exploring its potential as a sustainable alternative in organic synthesis .
Antibacterial and Antifungal Activity
Studies have evaluated the antimicrobial properties of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. It was tested alongside standard drugs like amoxicillin and fluconazole. The compound exhibited promising antibacterial and antifungal activity, making it a potential candidate for drug development .
Monophenolase Inhibition
Low doses of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one demonstrated dose-dependent inhibition of monophenolase enzymes. However, higher doses significantly increased enzyme activity. This finding suggests its relevance in enzyme modulation and potential therapeutic applications .
Urease Inhibition
Furan chalcones, including derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, have shown excellent urease inhibition efficacy. These compounds could be valuable in treating urease-related disorders .
Safety and Hazards
Orientations Futures
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to conduct further studies to determine its potential uses . These could include studies to determine its biological activity, its mechanism of action, and its physical and chemical properties.
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXKNKNQZBPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2593250.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2593251.png)



![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)


![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)